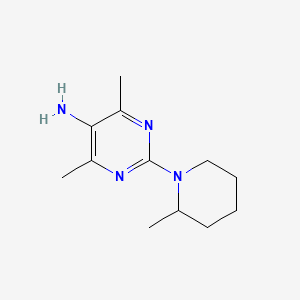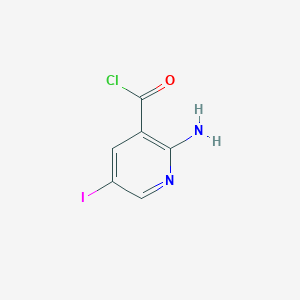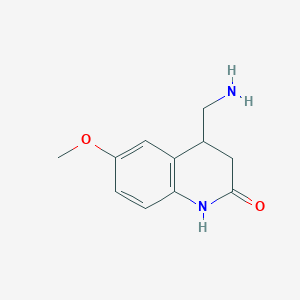
4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with significant potential in various fields of scientific research This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methoxyaniline, a series of reactions involving formylation, reduction, and cyclization can yield the desired compound. Specific conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specialized properties .
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminopyridine
Comparison: Compared to these similar compounds, 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one stands out due to its unique quinoline core and the presence of both aminomethyl and methoxy groups. These structural features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-(aminomethyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-2-3-10-9(5-8)7(6-12)4-11(14)13-10/h2-3,5,7H,4,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
KEQSCSJHYPLTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)

![2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)
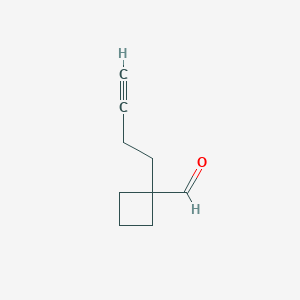
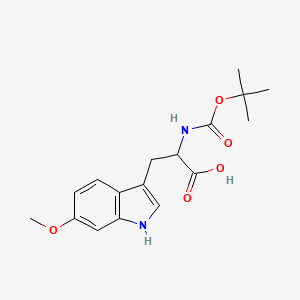





![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
